![molecular formula C9H12ClNO B2576960 2-Amino-2-(4-chloro-2-methylphenyl)ethanol CAS No. 1270339-61-1](/img/structure/B2576960.png)
2-Amino-2-(4-chloro-2-methylphenyl)ethanol
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Overview
Description
Synthesis Analysis
Dexketoprofen can be synthesized by the resolution of racemic ketoprofen using a chiral resolving agent, such as ®-1-phenylethylamine. The chiral resolution can be achieved using a variety of methods, including crystallization, distillation, affinity chromatography, and enzymatic resolution. The resulting (S)-ketoprofen can be converted to “2-Amino-2-(4-chloro-2-methylphenyl)ethanol” using standard organic synthesis techniques.
Molecular Structure Analysis
The molecular formula of “this compound” is C9H12ClNO. It is a white to off-white crystalline powder.
Chemical Reactions Analysis
The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is going to occur at the benzylic position .
Physical And Chemical Properties Analysis
The solubility of “this compound” in water is 10.7 mg/L at 25°C. Its log P value is 3.18, which indicates that it is highly lipophilic.
Scientific Research Applications
Synthesis of Complex Organic Compounds
Research indicates that structural modifications to compounds similar to 2-Amino-2-(4-chloro-2-methylphenyl)ethanol can significantly affect their chemical activity and applications. For instance, modifications in the structure have been shown to alter sympathomimetic activity, suggesting its utility in synthesizing receptor-specific drugs (Lands, Ludueña, & Buzzo, 1967). Additionally, modifications in the methyl group of related compounds have led to the creation of new amino-protective groups for peptide synthesis, highlighting its relevance in developing novel peptide-based therapeutics (Verhart & Tesser, 2010).
Pharmacological Research
The compound's derivatives have been explored for their pharmacological activities, such as the synthesis of benzo[b]thiophen derivatives with potential pharmacological applications (Chapman, Clarke, & Saraf, 1967). These studies underscore the importance of such chemical structures in the development of new medications and therapeutic agents.
Mechanism of Action
Dexketoprofen is a highly potent COX-1 and COX-2 inhibitor that exhibits analgesic and anti-inflammatory effects.
Safety and Hazards
properties
IUPAC Name |
2-amino-2-(4-chloro-2-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6-4-7(10)2-3-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNQALBICLXJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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